molecular formula C17H20O3 B14379915 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol CAS No. 88463-95-0

5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol

Cat. No.: B14379915
CAS No.: 88463-95-0
M. Wt: 272.34 g/mol
InChI Key: FYTMWVVLOCMMDF-UHFFFAOYSA-N
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Description

5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups (diol) and an ether linkage to a phenylpentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol typically involves the following steps:

    Formation of the Phenylpentane Chain: The phenylpentane chain can be synthesized through a series of reactions starting from benzene. The benzene undergoes Friedel-Crafts alkylation to introduce the pentane chain.

    Etherification: The phenylpentane chain is then reacted with a suitable hydroxylated benzene derivative under etherification conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is unique due to the presence of the phenylpentane chain and the ether linkage, which are not found in the simpler dihydroxybenzenes. This structural complexity can lead to distinct chemical and biological properties.

Properties

CAS No.

88463-95-0

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

5-(5-phenylpentan-2-yloxy)benzene-1,3-diol

InChI

InChI=1S/C17H20O3/c1-13(6-5-9-14-7-3-2-4-8-14)20-17-11-15(18)10-16(19)12-17/h2-4,7-8,10-13,18-19H,5-6,9H2,1H3

InChI Key

FYTMWVVLOCMMDF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)OC2=CC(=CC(=C2)O)O

Origin of Product

United States

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